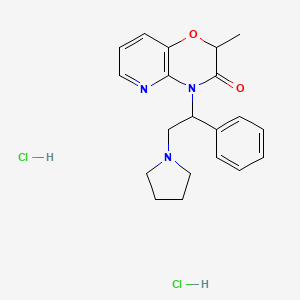
Codeine methochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine methochloride is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties . Codeine is a naturally occurring alkaloid found in the opium poppy, Papaver somniferum . This compound is synthesized to enhance certain pharmacological properties of codeine, making it more effective in specific medical applications.
Vorbereitungsmethoden
The synthesis of codeine methochloride involves several steps, starting from codeine. The process typically includes methylation and chlorination reactions under controlled conditions. Industrial production methods often employ advanced chemometric techniques to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Codeine methochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydrocodeine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Codeine methochloride has a wide range of scientific research applications:
Wirkmechanismus
Codeine methochloride exerts its effects primarily through its conversion to morphine in the body. This conversion is mediated by the enzyme cytochrome P450 2D6 . Morphine then binds to opioid receptors in the central nervous system, leading to pain relief, sedation, and cough suppression . The molecular targets include mu-opioid receptors, which are part of the G-protein coupled receptor family .
Vergleich Mit ähnlichen Verbindungen
Codeine methochloride is often compared with other opioid analgesics such as:
Morphine: More potent than this compound and used for severe pain.
Hydrocodone: Similar in structure but more potent, used for moderate to severe pain.
Oxycodone: Another potent opioid, often used in combination with other analgesics for enhanced pain relief.
This compound is unique in its balanced efficacy and lower risk of dependence compared to more potent opioids .
Eigenschaften
CAS-Nummer |
63732-63-8 |
|---|---|
Molekularformel |
C19H24ClNO3 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;chloride |
InChI |
InChI=1S/C19H24NO3.ClH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1 |
InChI-Schlüssel |
XCXXINPMYZWPSG-YZZSNFJZSA-M |
Isomerische SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Cl-] |
Kanonische SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)



![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)








